molecular formula C18H27N3O3S B4571916 N'-(4-tert-butylbenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide

N'-(4-tert-butylbenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide

Cat. No.: B4571916
M. Wt: 365.5 g/mol
InChI Key: LQWQGHJKRYLDQX-XDHOZWIPSA-N
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Description

N'-(4-tert-butylbenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide is a useful research compound. Its molecular formula is C18H27N3O3S and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.17731291 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Antioxidant Properties

Compounds similar to N'-(4-tert-butylbenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide have been synthesized and characterized, demonstrating significant antimicrobial activity against a variety of bacterial and fungal strains. They also exhibit noteworthy antioxidant properties, comparable to known antioxidants like ascorbic acid. These findings suggest their potential in developing antimicrobial and antioxidant agents (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Enzyme Inhibition for Therapeutic Applications

Various derivatives have been studied for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities, showcasing their potential as inhibitors for AChE and BChE. This suggests their application in treating diseases like Alzheimer's, where enzyme inhibition is a key therapeutic strategy (Khalid, Rehman, & Abbasi, 2014).

Material Science Applications

Surface Modification for Fouling Resistance

Molecular Biology Applications

DNA Interaction Studies

Schiff base compounds related to the query compound have shown to interact with salmon sperm DNA via an intercalation mode of interaction. This interaction is crucial for understanding the molecular basis of drug-DNA interactions and can be pivotal in the design of new drugs targeting genetic material for therapeutic purposes (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Properties

IUPAC Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-18(2,3)16-9-7-14(8-10-16)12-19-20-17(22)15-6-5-11-21(13-15)25(4,23)24/h7-10,12,15H,5-6,11,13H2,1-4H3,(H,20,22)/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWQGHJKRYLDQX-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(4-tert-butylbenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide
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N'-(4-tert-butylbenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide
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N'-(4-tert-butylbenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide
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N'-(4-tert-butylbenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide
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N'-(4-tert-butylbenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide
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N'-(4-tert-butylbenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide

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